molecular formula C19H20FN3O3 B2605604 1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894031-48-2

1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2605604
CAS No.: 894031-48-2
M. Wt: 357.385
InChI Key: ZZHVXSYAKXCQFP-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound of significant interest in medicinal chemistry research, designed for professional laboratory use. This urea derivative features a pyrrolidin-5-one scaffold, a structure recognized as a privileged motif in drug discovery for its ability to contribute to potent and selective biological activity . Compounds based on this core structure have been successfully advanced as potent and selective inhibitors of key therapeutic targets. For instance, a related pyrrolidin-5-one urea compound was developed through fragment-based drug design into a potent, selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), showcasing the potential of this chemotype in immunology and oncology research . Furthermore, structurally similar urea-containing compounds are being investigated as agonists for Formyl Peptide Receptors (FPR1 and FPR2), which are important targets in inflammatory and cardiovascular diseases, including atherosclerosis and heart failure . The specific substitution pattern on this molecule—incorporating fluorophenyl, methylphenyl, and methoxyphenyl groups—is typical of strategies used to optimize ligand efficiency, pharmacokinetic properties, and selectivity profiles in small-molecule drug candidates . This makes it a valuable chemical tool for researchers exploring new therapeutic areas, particularly in immunology, inflammation, and oncology.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-12-3-4-13(9-17(12)20)21-19(25)22-14-10-18(24)23(11-14)15-5-7-16(26-2)8-6-15/h3-9,14H,10-11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHVXSYAKXCQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Substitution Reactions:

    Urea Formation: The final step involves the coupling of the substituted phenyl rings with the pyrrolidinone core through a urea linkage. This can be accomplished using reagents such as isocyanates or carbamoyl chlorides under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, methoxylating agents, appropriate solvents, and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Pharmacology: Research focuses on the compound’s interaction with biological targets, such as enzymes and receptors, to elucidate its pharmacokinetic and pharmacodynamic profiles.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biology: Studies investigate the compound’s effects on cellular processes, including cell signaling, proliferation, and apoptosis.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic or signaling pathways.

    Receptor Binding: Binding to receptors on the cell surface or within the cell to modulate cellular responses.

    Signal Transduction Modulation: Affecting intracellular signaling cascades that regulate various cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized against related urea derivatives.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Pharmacological Notes Reference
1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea 3-Fluoro-4-methylphenyl, 4-methoxyphenyl, pyrrolidin-5-one Hypothesized to target kinase or GPCR pathways due to urea’s hydrogen-bonding capacity.
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 877640-52-3) 4-Ethoxyphenyl instead of 3-fluoro-4-methylphenyl Higher lipophilicity due to ethoxy group; tested in oncology screens (e.g., kinase assays).
1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea Pyrimidinyl and pyrazolyl substituents, 2-methoxyethyl chain Reported in patent literature for CNS applications (e.g., epilepsy, psychoses).
1-(2-Hydroxymethylphenyl)-3-(3-trifluormethoxyphenyl)urea (Patent EP 4 121 415 B1) Trifluoromethoxy group, hydroxymethylphenyl Anticonvulsant and antipsychotic activity in preclinical models.

Key Findings :

Substituent Impact on Bioactivity: The 3-fluoro-4-methylphenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., hydroxymethylphenyl derivatives in EP 4 121 415 B1) . Methoxy vs. Ethoxy: The ethoxy analog (CAS 877640-52-3) exhibits increased lipophilicity (logP ~3.2 vs.

Therapeutic Indications :

  • Compounds with pyrimidinyl/pyrazolyl motifs (e.g., ) show broader CNS applications, whereas the target compound’s simpler structure may prioritize kinase inhibition or anti-inflammatory pathways .
  • Trifluoromethoxy -containing ureas (e.g., EP 4 121 415 B1) demonstrate anticonvulsant efficacy, suggesting fluorinated aryl groups are advantageous for neurological targets .

Synthetic Feasibility :

  • The pyrrolidin-5-one core in the target compound simplifies synthesis compared to stereochemically complex analogs (e.g., (3S,4R)-configured pyrrolidine derivatives in ), which require chiral resolution .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a urea functional group linked to a pyrrolidine derivative, which is further substituted with a 3-fluoro-4-methylphenyl moiety and a 4-methoxyphenyl group. Its chemical structure can be represented as follows:

C17H18FN3O2\text{C}_{17}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{2}

Research indicates that compounds similar to 1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea may act as antagonists of certain receptors, particularly the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. TRPV1 is implicated in pain sensation and inflammatory responses. Antagonism of this receptor can lead to analgesic effects, making such compounds valuable in pain management therapies .

Pharmacological Studies

Several studies have explored the biological activity of related compounds, providing insights into their efficacy:

  • TRPV1 Antagonism : A study highlighted the discovery of analogues that exhibit potent TRPV1 antagonistic properties, suggesting that modifications in the urea structure can enhance receptor binding affinity .
  • Analgesic Effects : In vitro assays demonstrated that certain derivatives significantly reduced calcium influx through TRPV1 channels, indicating their potential as analgesics .

Study 1: Analgesic Properties

In a controlled study, researchers evaluated the analgesic effects of a related compound on animal models. The results showed a significant reduction in pain response compared to control groups, supporting the hypothesis that TRPV1 antagonism contributes to pain relief.

Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory properties of similar urea compounds. The findings indicated that these compounds could inhibit pro-inflammatory cytokines in cell cultures, suggesting a dual action mechanism involving both pain relief and inflammation reduction.

Data Table: Biological Activity Summary

Activity Type Compound Effect Reference
TRPV1 Antagonism1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]ureaPotent antagonist
Analgesic EffectRelated TRPV1 antagonistsSignificant pain reduction
Anti-inflammatory ActionUrea derivativesInhibition of cytokine production

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